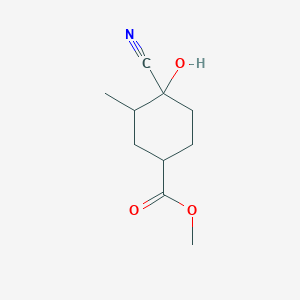
Methyl 4-cyano-4-hydroxy-3-methylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-cyano-4-hydroxy-3-methylcyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring substituted with cyano, hydroxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-4-hydroxy-3-methylcyclohexane-1-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors followed by functional group modifications
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-4-hydroxy-3-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the cyano group would produce an amine.
Scientific Research Applications
Methyl 4-cyano-4-hydroxy-3-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-4-hydroxy-3-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The cyano and hydroxy groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the context of its application, such as inhibiting a particular enzyme or modulating a signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate: Lacks the cyano group, leading to different chemical properties and reactivity.
Methyl 4-cyano-3-methylcyclohexane-1-carboxylate: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
Uniqueness
Methyl 4-cyano-4-hydroxy-3-methylcyclohexane-1-carboxylate is unique due to the presence of both cyano and hydroxy groups on the cyclohexane ring. This combination of functional groups provides a distinct set of chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62617-94-1 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 4-cyano-4-hydroxy-3-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-7-5-8(9(12)14-2)3-4-10(7,13)6-11/h7-8,13H,3-5H2,1-2H3 |
InChI Key |
IEOFQEIBYIYTPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1(C#N)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















